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molecular formula C15H14N4O2 B8620470 6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidin-2-amine

6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidin-2-amine

Cat. No. B8620470
M. Wt: 282.30 g/mol
InChI Key: FKBXJDJCTKFVDC-UHFFFAOYSA-N
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Patent
US09340514B2

Procedure details

A mixture of 6-bromopyrido[2,3-d]pyrimidin-2-amine (1.0 g, 4.46 mmol), 3,5-dimethoxyphenylboronic acid (1.2 g, 6.70 mmol), PdCl2(dppf) (364 mg, 0.446 mmol) and potassium carbonate (1.8 g, 13.39 mmol) in 1,4-dioxane/water (4 mL/1 mL) was degassed with nitrogen for 5 min and stirred at 110° C. for 30 min under microwave. The reaction mixture was cooled to RT, and concentrated to afford a crude product, which was purified by silica gel column chromatography (ethyl acetate:petroleum ether=4:1) to afford 6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-2-amine as a yellow solid (400 mg, 31%). MS (ES+) C15H14N4O2 requires: 282. found: 283 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
364 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:12]=[N:11][C:5]2[N:6]=[C:7]([NH2:10])[N:8]=[CH:9][C:4]=2[CH:3]=1.[CH3:13][O:14][C:15]1[CH:16]=[C:17](B(O)O)[CH:18]=[C:19]([O:21][CH3:22])[CH:20]=1.C(=O)([O-])[O-].[K+].[K+]>O1CCOCC1.O.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[CH3:13][O:14][C:15]1[CH:16]=[C:17]([C:2]2[CH:12]=[N:11][C:5]3[N:6]=[C:7]([NH2:10])[N:8]=[CH:9][C:4]=3[CH:3]=2)[CH:18]=[C:19]([O:21][CH3:22])[CH:20]=1 |f:2.3.4,5.6,7.8.9.10|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC2=C(N=C(N=C2)N)N=C1
Name
Quantity
1.2 g
Type
reactant
Smiles
COC=1C=C(C=C(C1)OC)B(O)O
Name
Quantity
1.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCOCC1.O
Name
Quantity
364 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
stirred at 110° C. for 30 min under microwave
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed with nitrogen for 5 min
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to RT
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford a crude product, which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography (ethyl acetate:petroleum ether=4:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC=1C=C(C=C(C1)OC)C1=CC2=C(N=C(N=C2)N)N=C1
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 31.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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